molecular formula C26H17Cl2N3OS B11785342 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide

Cat. No.: B11785342
M. Wt: 490.4 g/mol
InChI Key: GCWOPLMXJPFVKN-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of chlorophenyl groups and the cyanopyridinyl moiety. The final step involves the thiolation and acetamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine
  • 4-Chlorophenyl isocyanate
  • (4-Chlorophenyl)(2,3-dichlorophenyl)methanone

Uniqueness

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H17Cl2N3OS

Molecular Weight

490.4 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C26H17Cl2N3OS/c27-18-12-10-17(11-13-18)24-14-21(20-8-4-5-9-23(20)28)22(15-29)26(31-24)33-16-25(32)30-19-6-2-1-3-7-19/h1-14H,16H2,(H,30,32)

InChI Key

GCWOPLMXJPFVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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